21(R)-Hydroxy Montelukast-d6

Drug Metabolism CYP3A4 Phenotyping Enzyme Kinetics

Select 21(R)-Hydroxy Montelukast-d6 as your internal standard for CYP3A4 phenotyping. The +6 Da mass shift enables interference-free MRM quantification of the M5a metabolite, avoiding the cross-talk and matrix biases inherent to unlabeled or parent IS. Its enantiopure R‑configuration matches the chromatographic retention of endogenous M5a on chiral phases, delivering the accuracy required for DDI studies.

Molecular Formula C₃₅H₃₀D₆ClNO₄S
Molecular Weight 608.22
Cat. No. B1159707
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name21(R)-Hydroxy Montelukast-d6
Synonyms[R-[R*,R*-(E)]]-1-[[[1-[3-[2-(7-Chloro-2-quinolinyl)ethenyl]phenyl]-3-hydroxy-3-[2-(1-hydroxy-1-methylethyl)phenyl]propyl]thio]methyl]cyclopropaneacetic Acid-d6; 
Molecular FormulaC₃₅H₃₀D₆ClNO₄S
Molecular Weight608.22
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

21(R)-Hydroxy Montelukast-d6: CYP3A4-Specific Deuterated Metabolite Internal Standard for Montelukast Bioanalysis


21(R)-Hydroxy Montelukast-d6 is a deuterium-labeled analog of 21(R)-Hydroxy Montelukast, the R-enantiomeric benzylic hydroxylated metabolite of the leukotriene receptor antagonist Montelukast . This compound incorporates six deuterium atoms at the 1-hydroxy-1-methylethyl group position, resulting in a molecular formula of C₃₅H₃₀D₆ClNO₄S and a molecular weight of 608.22 g/mol—precisely 6.03 Da higher than the unlabeled analyte (602.19 g/mol) . The 21(R)-hydroxy metabolite (designated M5a) is formed via stereoselective 21-hydroxylation catalyzed primarily by CYP3A4, accounting for approximately 7.9% of total intrinsic clearance in human liver microsomes [1]. As a stable isotope-labeled internal standard (SIL-IS), it enables accurate quantification of the 21(R)-Hydroxy Montelukast metabolite in biological matrices via LC-MS/MS without interference from the non-deuterated compound .

Why 21(R)-Hydroxy Montelukast-d6 Cannot Be Substituted with Unlabeled Metabolite or S-Enantiomer Standards


Generic substitution with the unlabeled 21(R)-Hydroxy Montelukast, the 21(S)-Hydroxy Montelukast-d6 enantiomer, or the parent Montelukast-d6 internal standard introduces analytically consequential variables. The unlabeled metabolite lacks the +6 Da mass shift required for MRM-based discrimination from endogenous analyte, rendering isotope dilution quantification impossible . The 21(S)-Hydroxy Montelukast-d6 (M5b) differs in stereochemical configuration, exhibiting distinct chromatographic retention behavior—a critical factor given that the USP L51 chiral stationary phase method demonstrates baseline resolution between R- and S-enantiomers with retention time differences that preclude their use as interchangeable internal standards [1]. Parent Montelukast-d6, while sharing deuterium labeling, does not co-extract or co-elute identically with the hydroxylated metabolite due to the added hydroxyl group, introducing differential matrix effects and recovery bias in quantitative workflows [2]. Furthermore, the metabolic pathway specificity differs: CYP3A4 inhibition by itraconazole markedly reduces M5a/M5b AUC and Cmax without affecting parent drug pharmacokinetics, meaning CYP3A4 phenotyping studies cannot use parent drug internal standards to track this minor but mechanistically informative pathway [3].

21(R)-Hydroxy Montelukast-d6: Quantitative Differentiation Evidence for Procurement Decision-Making


CYP3A4-Dependent 21-Hydroxylation: Stereoselective Metabolic Pathway Specificity

21(R)-Hydroxy Montelukast-d6 is the deuterated analog of the M5a metabolite, which is formed exclusively via CYP3A4-catalyzed stereoselective 21-hydroxylation. In a randomized crossover clinical study (n=11 healthy subjects), the CYP3A4 inhibitor itraconazole (100 mg twice daily for 5 days) markedly reduced the AUC and Cmax of M5a and M5b (P < 0.05) without significantly affecting parent montelukast pharmacokinetics. In contrast, the CYP2C8 inhibitor gemfibrozil increased montelukast AUC(0,∞) 4.3-fold and t1/2 2.1-fold (P < 0.001) but did not suppress M5a/M5b formation—rather, it increased M5a and M5b exposure (P < 0.05). This divergent response confirms that M5a/M5b formation is selectively mediated by CYP3A4, not CYP2C8 [1]. In vitro, 21(R)-Hydroxy Montelukast accounts for approximately 7.9% of total intrinsic clearance in human liver microsomes [2]. The R-isomer is formed in greater quantities than the S-isomer under CYP3A4 catalysis .

Drug Metabolism CYP3A4 Phenotyping Enzyme Kinetics Montelukast Metabolite Profiling

Mass Spectrometric Differentiation: +6 Da Mass Shift for MRM-Based Quantification

21(R)-Hydroxy Montelukast-d6 incorporates six deuterium atoms, yielding a molecular weight of 608.22 g/mol—a mass increase of 6.03 Da relative to the unlabeled analyte (602.19 g/mol) . This +6 Da shift exceeds the recommended minimum of 4–5 Da for SIL-IS to minimize mass spectrometric cross-talk (isotopic interference) between the analyte and internal standard channels [1]. In validated LC-ESI-MS/MS methods for montelukast, the parent drug-d6 analog (Montelukast-d6) demonstrates MRM transitions at m/z 592.3→574.2 for the internal standard versus m/z 586.2→568.2 for the analyte—a 6 Da precursor ion difference enabling complete baseline separation in the mass domain [2]. The same mass differential principle applies to the 21(R)-Hydroxy metabolite pair. Unlike structural analog internal standards, which may exhibit different extraction recoveries and ionization efficiencies, the deuterated analog co-elutes and co-ionizes identically with the analyte, correcting for matrix effects and sample-to-sample variability [3].

LC-MS/MS Bioanalysis Isotope Dilution Mass Spectrometry Internal Standard Selection

Stereochemical Specificity: R-Configuration Enantiomeric Purity for Chiral Metabolism Studies

21(R)-Hydroxy Montelukast-d6 is the deuterated R-enantiomer of the 21-hydroxylated metabolite, designated M5a. The compound possesses defined R stereochemistry at the 21-position (IUPAC: 2-[1-[[(1R,3R)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(1,1,1,3,3,3-hexadeuterio-2-hydroxypropan-2-yl)phenyl]-3-hydroxypropyl]sulfanylmethyl]cyclopropyl]acetic acid) . CYP3A4-catalyzed 21-hydroxylation of montelukast produces both 21(R)-Hydroxy Montelukast (M5a) and 21(S)-Hydroxy Montelukast (M5b), with the R-isomer formed in greater quantities [1]. Chiral separation methods using USP L51 packing material (amylose tris(3,5-dimethylphenylcarbamate)) achieve baseline resolution of montelukast enantiomers under normal-phase HPLC conditions (n-hexane:ethanol:propionic acid mobile phase, 1.0 mL/min flow rate, 284 nm detection) [2]. The availability of both R-d6 and S-d6 deuterated standards enables independent quantification of each stereoisomer, essential for stereoselective metabolism studies where the enantiomers may exhibit differential formation kinetics or pharmacological activity.

Chiral Separation Stereoselective Metabolism Enantiomeric Purity CYP3A4 Catalysis

21(R)-Hydroxy Montelukast-d6: Primary Research and Industrial Application Scenarios


CYP3A4 Phenotyping and Drug-Drug Interaction Studies in Preclinical and Clinical Development

Use 21(R)-Hydroxy Montelukast-d6 as the internal standard for quantifying M5a metabolite formation in human hepatocyte incubations or plasma samples to assess CYP3A4 activity. The CYP3A4-specific nature of 21-hydroxylation—confirmed by itraconazole-mediated suppression of M5a/M5b AUC and Cmax without affecting parent montelukast pharmacokinetics—makes this metabolite a selective biomarker for CYP3A4-mediated metabolism [1]. This application is critical for evaluating potential drug-drug interactions involving CYP3A4 inhibitors or inducers in early-phase clinical trials.

Regulated Bioequivalence and Pharmacokinetic Studies Requiring Validated LC-MS/MS Methods

Incorporate 21(R)-Hydroxy Montelukast-d6 as the deuterated internal standard in fully validated LC-ESI-MS/MS methods for montelukast metabolite quantification in human plasma. The +6 Da mass shift enables interference-free MRM transitions and meets regulatory expectations for SIL-IS use in bioanalytical method validation. This approach has been successfully applied for montelukast parent drug using Montelukast-d6, achieving linear calibration ranges of 1.0–800.0 ng/mL with r² ≥ 0.9996 and intraday precision of 1.91–7.10% [2]; the same analytical framework is transferable to the 21(R)-hydroxy metabolite.

Chiral Metabolite Profiling and Stereoselective Pharmacokinetic Analysis

Employ 21(R)-Hydroxy Montelukast-d6 as the enantiomerically pure internal standard for chiral LC-MS/MS methods quantifying R- and S-21-hydroxy montelukast independently. The baseline resolution achievable on USP L51 chiral stationary phases enables separate quantification of M5a and M5b stereoisomers, which is essential for studies investigating stereoselective metabolism by CYP3A4 or differential pharmacological activity between enantiomers [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for 21(R)-Hydroxy Montelukast-d6

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.